molecular formula C26H25F3N8O B2547210 CD532 CAS No. 1639009-81-6

CD532

Cat. No.: B2547210
CAS No.: 1639009-81-6
M. Wt: 522.5 g/mol
InChI Key: GBMIFBVLJSCVJT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of the compound CD532 is Aurora A kinase . Aurora A kinase is a protein that plays a crucial role in cell division and has been implicated in cancer development when dysregulated . This compound acts as a potent inhibitor of Aurora A kinase, with an IC50 value of 45 nM .

Mode of Action

This compound interacts with its target, Aurora A kinase, by binding to the hinge region via a pyrazole moiety . This interaction induces a global conformational shift in Aurora A kinase . This compound has the dual effect of blocking Aurora A kinase activity and driving the degradation of MYCN, a protein that is often overexpressed in certain types of cancer .

Biochemical Pathways

The action of this compound affects the Aurora A kinase pathway, which is involved in cell cycle regulation . By inhibiting Aurora A kinase activity and promoting the degradation of MYCN, this compound disrupts the normal functioning of this pathway . The downstream effects include a loss of S-phase entry in cells, leading to an accumulation in both G0/G1 and G2 phases .

Pharmacokinetics

The ADME properties of this compound contribute to its bioavailability. In animal studies, this compound showed a serum half-life of approximately 1.5 hours . This suggests that this compound is rapidly metabolized and eliminated from the body, which may influence its dosing regimen .

Result of Action

The molecular effect of this compound’s action is the degradation of MYCN protein, which is often overexpressed in certain types of cancer . On a cellular level, this compound causes a dose-dependent loss of MYCN protein, inhibits cell viability, and prevents S-phase entry in cells .

Preparation Methods

The synthesis of CD532 involves multiple steps, including the formation of a phenylurea structure with specific substituents at positions N1 and N3 . The synthetic route typically involves the following steps:

    Formation of the pyrazole ring: This step involves the reaction of cyclopentanone with hydrazine to form a cyclopentylhydrazine intermediate, which is then reacted with an appropriate aldehyde to form the pyrazole ring.

    Formation of the pyrimidine ring: This step involves the reaction of an appropriate amine with a nitrile to form the pyrimidine ring.

    Coupling of the pyrazole and pyrimidine rings: This step involves the coupling of the pyrazole and pyrimidine rings through a nucleophilic substitution reaction.

    Formation of the phenylurea structure: This step involves the reaction of the coupled intermediate with an appropriate isocyanate to form the phenylurea structure.

Chemical Reactions Analysis

CD532 undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly at the cyclopentyl and pyrazole rings.

    Reduction: this compound can undergo reduction reactions, particularly at the pyrimidine ring.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenylurea structure.

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.

Properties

IUPAC Name

1-[4-[[4-[(5-cyclopentyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F3N8O/c27-26(28,29)17-6-3-7-20(14-17)33-25(38)32-19-10-8-18(9-11-19)31-24-30-13-12-22(35-24)34-23-15-21(36-37-23)16-4-1-2-5-16/h3,6-16H,1-2,4-5H2,(H2,32,33,38)(H3,30,31,34,35,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMIFBVLJSCVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F3N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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